molecular formula C8H14O2 B14595791 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- CAS No. 60646-31-3

2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)-

Cat. No.: B14595791
CAS No.: 60646-31-3
M. Wt: 142.20 g/mol
InChI Key: SRIXAYZRZQIECO-QMMMGPOBSA-N
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Description

2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is a chiral lactone compound known for its unique structural properties and potential applications in various fields. This compound is characterized by a furanone ring with a methyl and isopropyl group attached, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of starting materials such as 4-hydroxy-2-pentanone and isobutyraldehyde, which undergo a cyclization reaction in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific pH levels to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining control over reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce more saturated lactones.

Scientific Research Applications

2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

    Industry: It is used in the production of flavors and fragrances due to its pleasant aroma and stability.

Mechanism of Action

The mechanism by which 2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic pathways. Its unique structure allows it to fit into enzyme active sites, leading to changes in enzyme conformation and function.

Comparison with Similar Compounds

Similar Compounds

    2(3H)-Furanone, dihydro-5-methyl-: This compound lacks the isopropyl group, making it less sterically hindered.

    2(3H)-Furanone, dihydro-5-ethyl-5-(1-methylethyl)-: This compound has an ethyl group instead of a methyl group, altering its chemical properties.

Uniqueness

2(3H)-Furanone, dihydro-5-methyl-5-(1-methylethyl)-, (S)- is unique due to its specific stereochemistry and the presence of both methyl and isopropyl groups

Properties

CAS No.

60646-31-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(5S)-5-methyl-5-propan-2-yloxolan-2-one

InChI

InChI=1S/C8H14O2/c1-6(2)8(3)5-4-7(9)10-8/h6H,4-5H2,1-3H3/t8-/m0/s1

InChI Key

SRIXAYZRZQIECO-QMMMGPOBSA-N

Isomeric SMILES

CC(C)[C@@]1(CCC(=O)O1)C

Canonical SMILES

CC(C)C1(CCC(=O)O1)C

Origin of Product

United States

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